![molecular formula C13H8BrClN2O3 B3740135 N-(3-bromophenyl)-4-chloro-3-nitrobenzamide](/img/structure/B3740135.png)
N-(3-bromophenyl)-4-chloro-3-nitrobenzamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(3-bromophenyl)-4-chloro-3-nitrobenzamide” are not available, similar compounds are often synthesized through reactions like amidation . The synthesis process usually involves multiple steps and requires careful control of reaction conditions.Molecular Structure Analysis
The molecular structure of a compound like “N-(3-bromophenyl)-4-chloro-3-nitrobenzamide” would likely be determined using techniques such as X-ray diffraction, NMR, and MS spectroscopies . Density functional theory (DFT) might be used to calculate the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(3-bromophenyl)-4-chloro-3-nitrobenzamide” would likely be determined using various analytical techniques. The compound’s molecular formula, molar mass, density, melting point, boiling point, and refractive index could be determined .Scientific Research Applications
Anticancer Activity:
- Synthesis and Characterization : N-(3-bromophenyl)-4-chloro-3-nitrobenzamide (compound 4e) is part of a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs synthesized . These compounds were prepared in three steps from substituted anilines and characterized using spectroscopic techniques.
- Anticancer Activity : Compound 4e demonstrated significant anticancer activity against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25% . This suggests its potential as an anticancer agent.
Automated Synthesis of Radiolabeled Analog:
- Radiochemistry : N-(3-bromophenyl)-4-chloro-3-nitrobenzamide derivatives have been used in the synthesis of radiolabeled compounds. For example, the automated synthesis of 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine was achieved using Sep-Pak purification .
Phthalocyanine Synthesis:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-bromophenyl)-4-chloro-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-9-2-1-3-10(7-9)16-13(18)8-4-5-11(15)12(6-8)17(19)20/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUBSPFTNSYGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-chloro-3-nitrobenzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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